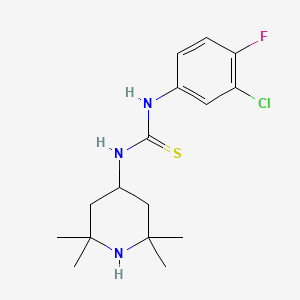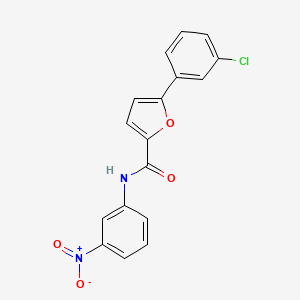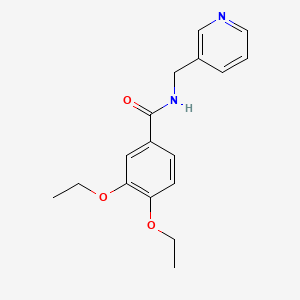![molecular formula C17H17N3S B5820575 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5820575.png)
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole, also known as MMTP, is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MMTP has been found to possess various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it has been proposed that 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole exerts its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to inhibit the activity of beta-lactamase, an enzyme that is responsible for the resistance of bacteria to beta-lactam antibiotics. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and subsequent apoptosis. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been found to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various assays. However, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole also has some limitations. Its solubility in water is relatively low, which can limit its use in certain assays. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole. One potential direction is the development of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole-based drugs for the treatment of bacterial and fungal infections. Another potential direction is the investigation of the use of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole as a chemotherapeutic agent for the treatment of cancer. Furthermore, the elucidation of the exact mechanism of action of 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole could provide insights into the development of new drugs with similar biological activities.
Méthodes De Synthèse
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole can be synthesized through a multistep process involving the reaction of 3-methylbenzyl chloride with thiosemicarbazide, followed by cyclization with phenylhydrazine and subsequent alkylation with methyl iodide. The resulting product is then purified using column chromatography to obtain 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole in high yield and purity.
Applications De Recherche Scientifique
4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition, 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole has been found to possess antitumor activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that 4-methyl-3-[(3-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole exerts its antitumor effects through the induction of apoptosis and inhibition of cell proliferation.
Propriétés
IUPAC Name |
4-methyl-3-[(3-methylphenyl)methylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-13-7-6-8-14(11-13)12-21-17-19-18-16(20(17)2)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZXNMQXDOYAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-allyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820502.png)
![1-[4-(4-ethyl-1-piperazinyl)-5-fluoro-2-methylphenyl]-1-propanone](/img/structure/B5820512.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

![2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)

![2-(4-ethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5820552.png)

![3-(4-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5820567.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5820568.png)
![3-[(4-methoxybenzyl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5820571.png)
![[(4-chlorophenyl)(hydroxy)phosphoryl]acetic acid](/img/structure/B5820573.png)